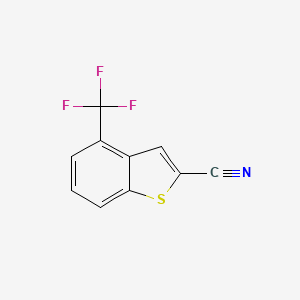
4-(Trifluoromethyl)benzothiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H4F3NS and a molecular weight of 227.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzothiophene ring, which is further substituted with a carbonitrile group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the direct trifluoromethylation of benzo[b]thiophene. this method is not highly selective and can yield a mixture of trifluoromethylated products .
Another method involves the use of bromotrifluoromethane in a photochemical reaction, which also results in a mixture of trifluoromethylated benzo[b]thiophenes . The reaction conditions typically involve the use of light and a suitable solvent to facilitate the photochemical reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to improve yield and selectivity. These methods often utilize advanced techniques such as catalytic processes and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Trifluoromethyl)benzothiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Trifluoromethyl)benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonitrile group can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-Fluorobenzothiophene: A derivative with a fluorine atom instead of a trifluoromethyl group.
4-(Methylthio)-1-(trifluoromethyl)benzene: A compound with a methylthio group instead of a carbonitrile group.
Uniqueness
4-(Trifluoromethyl)benzothiophene-2-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the carbonitrile group allows for versatile chemical modifications.
特性
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKANFCQRDJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














